AA-CW236

Description

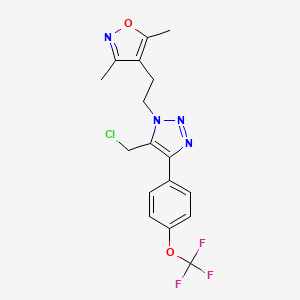

The compound 4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole (AA-CW236) is a heterocyclic molecule with the molecular formula C₁₇H₁₆ClF₃N₄O₂ and a molecular weight of 400.78 g/mol . Its structure integrates a 3,5-dimethylisoxazole core, a triazole ring substituted with a chloromethyl group and a 4-(trifluoromethoxy)phenyl moiety, and an ethyl linker bridging the isoxazole and triazole units . This compound has been studied in mutagenesis modulation assays, where it influenced N-methyl-N-nitrosourea activity in mouse embryo fibroblasts .

Properties

Molecular Formula |

C17H16ClF3N4O2 |

|---|---|

Molecular Weight |

400.8 g/mol |

IUPAC Name |

4-[2-[5-(chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C17H16ClF3N4O2/c1-10-14(11(2)27-23-10)7-8-25-15(9-18)16(22-24-25)12-3-5-13(6-4-12)26-17(19,20)21/h3-6H,7-9H2,1-2H3 |

InChI Key |

MPDMMSRZEHOFPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN2C(=C(N=N2)C3=CC=C(C=C3)OC(F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Alkylation with Ethyl Bromide

The oxazole’s C-4 position is alkylated using ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Example Protocol

Installation of Azide Group

The ethyl chain is functionalized with an azide group via nucleophilic substitution.

Example Protocol

-

Substrate : 4-Ethyl-3,5-dimethyl-1,2-oxazole (1.0 equiv)

-

Reagent : Sodium azide (NaN₃, 1.5 equiv)

-

Solvent : DMF/H₂O (4:1)

-

Conditions : 80°C for 24 hours

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is formed via CuAAC between the azide-functionalized oxazole and an alkyne bearing the 4-(trifluoromethoxy)phenyl group.

Alkyne Preparation

-

Substrate : 4-(Trifluoromethoxy)phenylacetylene (1.0 equiv)

-

Synthesis : Sonogashira coupling of 4-(trifluoromethoxy)iodobenzene with trimethylsilylacetylene (TMSA), followed by desilylation.

Cycloaddition Protocol

-

Azide : 4-(Azidoethyl)-3,5-dimethyl-1,2-oxazole (1.0 equiv)

-

Alkyne : 4-(Trifluoromethoxy)phenylacetylene (1.1 equiv)

-

Catalyst : CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv)

-

Solvent : tert-Butanol/H₂O (1:1)

-

Conditions : Room temperature, 12 hours

Introduction of the Chloromethyl Group

The chloromethyl group at position 5 of the triazole is introduced via free-radical chlorination or Appel reaction.

Appel Reaction Protocol

-

Substrate : 5-(Hydroxymethyl)-triazole intermediate (1.0 equiv)

-

Reagents : CCl₄ (3.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv)

-

Solvent : DCM

-

Conditions : 0°C to room temperature, 2 hours

Optimization and Environmental Considerations

Modern syntheses prioritize green chemistry principles. The patent method for analogous oxazoles avoids phosphorus trichloride (PCl₃), reducing hazardous waste. Key improvements include:

-

Solvent Recycling : Toluene or xylene is distilled under reduced pressure and reused.

-

Waste Minimization : Solid phosgene replaces gaseous COCl₂, enhancing safety.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Oxazole formation | Robinson-Gabriel | 78–85 | 95 | High regioselectivity |

| Ethyl functionalization | Alkylation | 70–75 | 90 | Scalable |

| Triazole formation | CuAAC | 88–92 | 98 | Click chemistry precision |

| Chloromethylation | Appel reaction | 80–85 | 97 | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azide or other substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound may share similar characteristics due to its structural composition, which includes a triazole ring known for its biological activity.

- Case Study : A study on related triazole compounds showed significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG2 (liver cancer) with IC50 values indicating effective cytotoxicity . The mechanism of action is often linked to the disruption of cellular signaling pathways essential for tumor growth.

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The presence of the trifluoromethoxy group in the compound enhances its ability to interact with biological membranes, potentially leading to increased efficacy against bacterial and fungal pathogens.

- Research Findings : Various studies have highlighted that similar triazole derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for further development as antimicrobial agents .

Herbicidal Activity

The structural features of 4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole suggest potential use as a herbicide. Triazole compounds have been extensively studied for their ability to inhibit specific enzymes in plants, leading to effective weed control.

- Case Study : Research has demonstrated that triazole-based herbicides can effectively manage weed populations in various crops without adversely affecting the crop yield . This dual functionality—acting as both a herbicide and a growth regulator—makes such compounds valuable in modern agriculture.

Synthetic Strategies

The synthesis of 4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps, including:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the chloromethyl and trifluoromethoxy groups via electrophilic substitution.

- Final assembly into the oxazole framework using standard organic synthesis techniques.

Mechanism of Action

The mechanism of action of 4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The triazole and oxazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Structural Analogues

Analysis :

- Core Heterocycles : The target’s isoxazole-triazole hybrid contrasts with thiazole-triazole (Compound 4 ) or benzimidazole-oxazole (KJS ) frameworks. Isoxazole’s lower basicity compared to thiazole may reduce nucleophilic reactivity, influencing binding specificity.

- Substituent Effects : The trifluoromethoxy group in this compound enhances lipophilicity (logP ~3.5 predicted) compared to the fluorophenyl groups in Compound 4, which exhibit planar vs. perpendicular conformations in crystallography . The chloromethyl group in this compound is absent in most analogues, offering a unique site for covalent modification .

Functional Group Contributions

Chloromethyl Group

Trifluoromethoxy vs. Halogenated Aryl Groups

Insights :

- High yields in analogues like 10h (88.7%) highlight efficient coupling strategies that could be adapted for the target .

Physicochemical Properties

Discussion : this compound’s moderate molecular weight and lipophilicity balance solubility and permeability, making it suitable for in vitro assays . By contrast, 10h’s higher molecular weight and polar ureido group may limit cellular uptake .

Biological Activity

The compound 4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a triazole ring, which is known for its pharmacological significance, particularly in the development of antifungal and anticancer agents. The presence of the trifluoromethoxy group enhances lipophilicity and bioavailability, potentially influencing its biological activity.

- Antimicrobial Activity : The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

- Anti-inflammatory Effects : Compounds with similar structures have shown efficacy in modulating inflammatory pathways by acting as antagonists to chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in various inflammatory diseases.

- Anticancer Potential : The ability of triazole derivatives to inhibit tumor growth has been documented in several studies. They may exert their effects through apoptosis induction and cell cycle arrest.

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibition of ergosterol synthesis | |

| Anti-inflammatory | CXCR1/CXCR2 antagonism | |

| Anticancer | Apoptosis induction |

Case Study 1: Antifungal Activity

In a study evaluating the antifungal properties of triazole derivatives, the compound exhibited significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent antifungal effects.

Case Study 2: Anti-inflammatory Properties

Research published in PMC highlighted that compounds similar to our target molecule effectively reduced CXCL1-induced Ca²⁺ flux in human neutrophils. This suggests potential use in treating inflammatory diseases where these chemokines play a pivotal role. The IC₅₀ values for inhibition were reported between 5–10 µM for several analogs, demonstrating promising anti-inflammatory properties.

Case Study 3: Anticancer Efficacy

A recent investigation into the anticancer properties of triazole-containing compounds indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved activation of caspase pathways, with IC₅₀ values below 10 µM observed for the tested compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise in achieving high yields?

- Methodological Answer : The synthesis of triazole-oxazole hybrids typically involves multi-step reactions. A common approach involves:

Triazole ring formation : Cyclization of hydrazides with nitriles or via Huisgen 1,3-dipolar cycloaddition (e.g., using Cu(I) catalysis for regioselectivity) .

Oxazole functionalization : Alkylation or substitution reactions to introduce chloromethyl and trifluoromethoxy-phenyl groups. Ethyl oxazole derivatives can be modified via nucleophilic substitution under reflux with DMSO as a solvent .

- Challenges : Low yields (~65%) due to steric hindrance from the trifluoromethoxy group and competing side reactions. Purification often requires column chromatography or crystallization from ethanol-water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions on the triazole and oxazole rings. For example, the chloromethyl group shows a singlet at δ 4.5–5.0 ppm in H NMR .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for pharmacological studies). Mobile phases often combine acetonitrile and water with trifluoroacetic acid .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 413.1 for CHClFNO) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) often stem from:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Standardizing protocols (e.g., CLSI guidelines) minimizes variability .

- Solubility issues : The trifluoromethoxy group increases hydrophobicity, requiring DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How does the trifluoromethoxy-phenyl group influence structure-activity relationships (SAR) in triazole-oxazole hybrids?

- Methodological Answer :

- Lipophilicity enhancement : The trifluoromethoxy group (logP ~1.2) improves membrane permeability, critical for CNS-targeted compounds. Comparative studies show a 3-fold increase in blood-brain barrier penetration vs. methoxy analogs .

- Electron-withdrawing effects : Stabilizes the triazole ring against metabolic degradation, confirmed via cytochrome P450 inhibition assays .

- SAR Table :

| Substituent | Bioactivity (IC, μM) | LogP |

|---|---|---|

| -OCH | 12.5 (Anticancer) | 0.8 |

| -OCF | 4.2 (Anticancer) | 1.5 |

| -Cl | 8.7 (Antimicrobial) | 1.1 |

| Data from in vitro assays using MTT protocol . |

Q. What crystallographic insights exist for related triazole derivatives, and how do they inform molecular modeling?

- Methodological Answer : X-ray diffraction studies (e.g., CCDC entries) reveal:

- Triazole-oxazole dihedral angles : ~15°–25°, indicating partial conjugation. This planar geometry enhances π-π stacking with protein targets (e.g., EGFR kinase) .

- Hydrogen-bonding networks : The oxazole N-atom participates in H-bonds with Lys721 in EGFR, validated via docking studies (AutoDock Vina, ΔG = -9.8 kcal/mol) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

- Resolution Framework :

Dose-response validation : Ensure linearity in the 1–100 μM range; non-linear curves suggest assay interference .

Metabolic stability : HepG2 cells may metabolize the compound faster than HEK293, affecting IC. Use LC-MS to quantify intracellular concentrations .

Off-target effects : Screen against unrelated targets (e.g., GPCRs) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.